4-Fluoro-3-(naphthalen-2-YL)benzoic acid
Overview
Description
4-Fluoro-3-(naphthalen-2-yl)benzoic acid is a chemical compound with the molecular formula C17H11FO2 and a molecular weight of 266.27 . It is a derivative of benzoic acid carboxylic acid . The compound is a synthetic intermediate .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(naphthalen-2-YL)benzoic acid is 1S/C17H11FO2/c18-16-8-7-14 (17 (19)20)10-15 (16)13-6-5-11-3-1-2-4-12 (11)9-13/h1-10H, (H,19,20) . The InChI key is RNFNLEZVWLLXRU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of 4-Fluoro-3-(naphthalen-2-YL)benzoic acid is predicted to be 460.3±33.0 °C . Its density is predicted to be 1.295±0.06 g/cm3 . The pKa value is predicted to be 4.08±0.10 .Scientific Research Applications
- Recent studies have highlighted the antibacterial potential of 4-Fluoro-3-(naphthalen-2-yl)benzoic acid. It exhibits growth inhibitory effects against planktonic Staphylococcus aureus and Acinetobacter baumannii, including drug-resistant variants. The minimum inhibitory concentration (MIC) for these bacteria is remarkably low (as low as 0.78 μg/ml for S. aureus and 1.56 μg/ml for A. baumannii).
- Indole derivatives play a crucial role in plant biology. Among them, 4-Fluoro-3-(naphthalen-2-yl)benzoic acid may act as a plant growth regulator. Its structural similarity to indole-3-acetic acid (a natural plant hormone) suggests potential applications in plant growth modulation .
- Researchers have synthesized novel compounds by modifying the 4-Fluoro-3-(naphthalen-2-yl)benzoic acid scaffold. For instance, a fluorinated pyrazole derivative was successfully prepared via a two-step reaction, demonstrating its versatility in chemical synthesis .
Antibacterial Properties
Plant Growth Regulator
Chemical Synthesis and Derivatives
properties
IUPAC Name |
4-fluoro-3-naphthalen-2-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-8-7-14(17(19)20)10-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFNLEZVWLLXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690420 | |
Record name | 4-Fluoro-3-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(naphthalen-2-YL)benzoic acid | |
CAS RN |
1261911-29-8 | |
Record name | 4-Fluoro-3-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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